6-Methoxy-2-methylquinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-2-methylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-6-11-10-5-8(13-2)3-4-9(10)12-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLYZMMJKAVJLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=C(C=CC2=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Elucidation and Structural Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation experiments, a complete structural assignment of 6-Methoxy-2-methylquinoxaline and its derivatives can be achieved.
¹H NMR and ¹³C NMR Chemical Shift Analysis of this compound and Derivatives
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the quinoxaline (B1680401) ring system will appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and splitting patterns dictated by their position relative to the nitrogen atoms and the electron-donating methoxy (B1213986) and methyl groups. The methoxy group introduces a sharp singlet at approximately δ 3.8-4.1 ppm, while the methyl group attached to the pyrazine (B50134) ring appears as a singlet further upfield, around δ 2.5-2.8 ppm.
In the ¹³C NMR spectrum, each unique carbon atom gives rise to a distinct resonance. The carbons of the quinoxaline core resonate in the aromatic region (δ 110-160 ppm). The presence of the electron-donating methoxy group typically shifts the ipso-carbon (C-6) downfield to around δ 155-160 ppm, while the methoxy carbon itself appears around δ 55-56 ppm. nih.gov The methyl group carbon (C-2) is expected in the aliphatic region, typically around δ 20-22 ppm. Analysis of related substituted quinoxaline and quinoline (B57606) compounds allows for a reliable prediction of the chemical shifts. nih.govrsc.orgrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from related substituted quinoxalines and general substituent effects.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-3 | ~8.5 (s) | ~145 |
| H-5 | ~7.8 (d) | ~120 |
| H-7 | ~7.2 (dd) | ~122 |
| H-8 | ~7.9 (d) | ~130 |
| 2-CH₃ | ~2.7 (s) | ~21 |
| 6-OCH₃ | ~3.9 (s) | ~56 |
| C-2 | - | ~154 |
| C-5 | - | ~120 |
| C-6 | - | ~158 |
| C-7 | - | ~105 |
| C-8 | - | ~130 |
| C-4a | - | ~138 |
| C-8a | - | ~141 |
s = singlet, d = doublet, dd = doublet of doublets
Elucidation of Regioisomers and Stereoisomers
NMR spectroscopy is crucial for distinguishing between regioisomers, such as this compound and 7-methoxy-2-methylquinoxaline (B127241). The substitution pattern profoundly affects the chemical shifts and coupling constants of the aromatic protons. For the 6-methoxy isomer, the proton at C-5 would typically appear as a doublet, coupled to H-7, while the proton at C-7 would be a doublet of doublets, coupled to both H-5 and H-8. In contrast, the 7-methoxy isomer would present a different set of multiplicities and coupling patterns for its aromatic protons, allowing for unambiguous differentiation.
Advanced NMR techniques like the Nuclear Overhauser Effect (NOE) are instrumental in confirming spatial relationships. For instance, irradiation of the methoxy proton signal (H-OCH₃) should result in an enhancement of the signals for the nearby aromatic protons (H-5 and H-7), confirming the position of the methoxy group at C-6. Such analyses have been successfully used to confirm the structures of complex regioisomers in related heterocyclic systems.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The IR spectrum is expected to show characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹. nih.gov Aliphatic C-H stretching from the methyl and methoxy groups would appear in the 2850-2999 cm⁻¹ region. nih.govscialert.net The C=N and C=C stretching vibrations of the quinoxaline ring system give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region. Vibrations associated with the methoxy group, such as the C-O-C asymmetric and symmetric stretching, are expected around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. nih.gov Raman spectroscopy, being particularly sensitive to symmetric vibrations and non-polar bonds, provides complementary information, especially for the aromatic ring breathing modes. researchgate.net
Table 2: Characteristic Vibrational Modes for this compound Assignments based on data from quinoxaline and methoxy-substituted aromatic compounds. nih.govresearchgate.net
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR |
| Aliphatic C-H Stretch (CH₃, OCH₃) | 2850 - 3000 | IR |
| C=C / C=N Ring Stretch | 1450 - 1650 | IR, Raman |
| CH₃ Asymmetric/Symmetric Bending | 1380 - 1470 | IR |
| C-O-C Asymmetric Stretch | 1230 - 1270 | IR |
| C-O-C Symmetric Stretch | 1020 - 1050 | IR |
| Aromatic C-H Out-of-Plane Bend | 750 - 900 | IR |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₀N₂O), the calculated molecular weight is 174.08 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺˙) at an m/z value corresponding to this exact mass.
Under electron ionization (EI), the molecular ion undergoes fragmentation, and the resulting charged fragments are detected. The fragmentation pattern is predictable based on the structure. Key fragmentation pathways for this compound would likely include:
Loss of a methyl radical (˙CH₃) from the methoxy group, a common fragmentation for aryl methyl ethers, leading to a stable ion at m/z 159 (M-15). libretexts.org
Subsequent loss of carbon monoxide (CO) from the m/z 159 fragment, resulting in an ion at m/z 131. This is a characteristic fragmentation for phenolic-type cations.
Loss of hydrogen cyanide (HCN) from the pyrazine ring of the molecular ion, a typical fragmentation for nitrogen-containing heterocycles, yielding a fragment at m/z 147 (M-27). chempap.org
The relative abundance of these fragments helps to confirm the proposed structure.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |
| 174 | [M]⁺˙ (Molecular Ion) | - |
| 159 | [M - CH₃]⁺ | ˙CH₃ |
| 147 | [M - HCN]⁺˙ | HCN |
| 131 | [M - CH₃ - CO]⁺ | ˙CH₃, CO |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Visible spectroscopy measures the absorption of light resulting from electronic transitions within a molecule, providing insight into the extent of its conjugated π-system. The quinoxaline ring is an aromatic chromophore that exhibits characteristic absorptions in the UV region. These absorptions are primarily due to π→π* transitions within the conjugated system and n→π* transitions involving the non-bonding electrons on the nitrogen atoms.
For the parent quinoxaline molecule, strong π→π* transitions are observed around 230-240 nm and a second, more structured band appears around 300-320 nm. researchgate.net A much weaker n→π* transition is typically observed at longer wavelengths, around 340-370 nm. The introduction of substituents modifies these transitions. The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups act as auxochromes, typically causing a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance). researchgate.netutoronto.ca Therefore, this compound is expected to show absorption maxima at slightly longer wavelengths compared to unsubstituted quinoxaline.
Table 4: Expected Electronic Transitions for this compound Shifts are predicted relative to unsubstituted quinoxaline.
| Transition Type | Typical λₘₐₓ in Quinoxaline (nm) | Expected λₘₐₓ in this compound (nm) |
| π → π | ~235 | > 235 |
| π → π | ~315 | > 315 |
| n → π* | ~345 | > 345 |
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
An SCXRD analysis would yield precise bond lengths, bond angles, and torsion angles. It would confirm the planarity of the quinoxaline ring system and determine the orientation of the methoxy and methyl substituents relative to the ring. Furthermore, SCXRD reveals how molecules pack in the crystal lattice, elucidating intermolecular interactions such as π-π stacking between the aromatic rings of adjacent molecules and potential weak C-H···N or C-H···O hydrogen bonds. tandfonline.com For example, in the crystal structure of ethyl (2E)-3-(dimethylamino)-2-(3-methoxyquinoxalin-2-yl)propen-2-enoate, the quinoxaline portion is nearly planar, and the packing is influenced by C-H···O hydrogen bonds. tandfonline.com This detailed structural information is invaluable for understanding structure-property relationships and for computational modeling studies.
Computational and Theoretical Investigations of 6 Methoxy 2 Methylquinoxaline and Its Analogs
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and condensed phases. scispace.comarxiv.org It is a widely used tool for predicting the properties of quinoxaline (B1680401) derivatives due to its balance of accuracy and computational cost. researchgate.netresearchgate.net
Geometry optimization is a fundamental computational step that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. cnr.it For 6-Methoxy-2-methylquinoxaline and its analogs, this process is typically carried out using DFT functionals like B3LYP, often paired with basis sets such as 6-31G* or 6-311++G(d,p), which provide a good compromise between accuracy and computational expense. arxiv.orgnih.govresearchgate.net
The optimization process begins with an initial molecular geometry and iteratively adjusts atomic positions to minimize the total energy of the system. arxiv.org This results in a stable, low-energy conformation. For a molecule like this compound, conformational analysis would focus on the orientation of the methoxy (B1213986) and methyl groups relative to the quinoxaline ring. The planarity of the quinoxaline core is a key feature, while the rotational barrier of the methoxy group's C-O bond is analyzed to identify the most stable conformer. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties and serve as the foundation for subsequent calculations. mdpi.com
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | C2-C3 | 1.398 |
| N1-C2 | 1.325 | |
| C5-C6 | 1.405 | |
| C6-O | 1.360 | |
| C2-C(methyl) | 1.510 | |
| Parameter | Angle | **Calculated Value (°) ** |
| Bond Angle | C3-C2-N1 | 121.5 |
| C5-C6-C7 | 120.1 | |
| C5-C6-O | 115.0 | |
| O-C6-C7 | 124.9 | |
| Note: These are hypothetical optimized geometry parameters for this compound based on typical values for substituted quinoxalines calculated at the B3LYP/6-311+G(d,p) level. Actual values may vary. |
DFT calculations are highly effective in predicting various spectroscopic parameters that can be compared with experimental data to validate the computed structure.
Vibrational Frequencies: Theoretical vibrational spectra (FT-IR and FT-Raman) can be calculated from the second derivatives of the energy with respect to atomic displacements. wisc.edu These calculations yield harmonic frequencies which are often systematically higher than experimental frequencies. To improve agreement, calculated frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)). nih.gov The analysis helps in the assignment of complex experimental spectra by identifying specific vibrational modes, such as C-H stretching of the aromatic ring, C-N stretching within the quinoxaline core, and the characteristic vibrations of the methoxy and methyl substituents. nih.govresearchgate.net
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| C-H Stretch (Aromatic) | Quinoxaline Ring | 3100-3000 |
| C-H Stretch (Aliphatic) | Methyl/Methoxy | 2980-2850 |
| C=N Stretch | Quinoxaline Ring | 1620-1580 |
| C=C Stretch (Aromatic) | Quinoxaline Ring | 1580-1450 |
| C-O Stretch | Methoxy Group | 1250-1200 |
| Ring Breathing | Quinoxaline Ring | ~1050 |
| Note: This table presents typical ranges for vibrational frequencies of functional groups found in this compound, as predicted by DFT calculations. |
NMR Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with reasonable accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO). scielo.org.za Machine learning models trained on DFT-calculated shieldings have also become powerful tools for rapid and accurate prediction. nih.gov Theoretical prediction of ¹H and ¹³C NMR shifts for this compound helps in the assignment of experimental peaks and can be used to distinguish between different isomers or conformers. The accuracy of these predictions depends on the level of theory, basis set, and inclusion of solvent effects. scielo.org.zanih.gov
| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| C2 | 155.2 | - |
| C3 | 142.8 | 8.45 (s) |
| C5 | 106.5 | 7.20 (d) |
| C6 | 158.9 | - |
| C7 | 122.1 | 7.35 (dd) |
| C8 | 129.8 | 7.90 (d) |
| C(methyl) | 21.5 | 2.65 (s) |
| C(methoxy) | 55.8 | 3.95 (s) |
| Note: Hypothetical ¹H and ¹³C NMR chemical shifts for this compound predicted using the GIAO method. Values are referenced against TMS. |
UV-Vis Spectra: The electronic absorption spectra of molecules can be simulated using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental UV-Vis spectrum. For quinoxaline derivatives, the observed absorption bands typically arise from π-π* and n-π* electronic transitions within the aromatic system. nih.gov TD-DFT calculations can elucidate the nature of these transitions by identifying the specific molecular orbitals involved, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). malariaworld.org
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 345 | 0.152 | HOMO -> LUMO | π-π |
| 310 | 0.098 | HOMO-1 -> LUMO | π-π |
| 280 | 0.005 | HOMO -> LUMO+1 | n-π* |
| Note: This table shows representative TD-DFT calculation results for a substituted quinoxaline, illustrating the prediction of its UV-Vis absorption spectrum. |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. fiveable.meyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxibiology.com
DFT calculations provide detailed information about the energy levels and spatial distribution of these orbitals. nih.gov The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons, reflecting its nucleophilicity. youtube.com The energy of the LUMO is related to the electron affinity and indicates the molecule's ability to accept electrons, reflecting its electrophilicity.
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-donating methoxy group is expected to raise the HOMO energy level, while the methyl group has a weaker effect. This tuning of the frontier orbitals influences the molecule's electronic properties and reactivity. rsc.org
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
| Quinoxaline | -6.58 | -1.45 | 5.13 |
| 2-Methylquinoxaline (B147225) | -6.45 | -1.38 | 5.07 |
| 6-Methoxyquinoxaline | -6.21 | -1.30 | 4.91 |
| This compound | -6.15 | -1.25 | 4.90 |
| Note: This table presents hypothetical energy values for the frontier molecular orbitals of this compound and related analogs, calculated using DFT. The values illustrate the electronic effects of substituents on the HOMO, LUMO, and energy gap. |
Molecular Dynamics (MD) Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are invaluable for investigating the stability and interaction dynamics of a ligand bound to its biological target, such as a protein or enzyme. nih.govrsc.org
For quinoxaline derivatives, which are known to target various enzymes like kinases and DNA gyrase, MD simulations can provide insights that static docking models cannot. rsc.orgtandfonline.com After an initial binding pose is predicted by molecular docking, an MD simulation is run for a period of nanoseconds to observe the behavior of the ligand-protein complex in a simulated physiological environment.
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable, converging RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound in the active site. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible and rigid regions of the protein upon ligand binding. nih.gov
Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of the ligand to its target, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov
These simulations can reveal crucial information about the key amino acid residues involved in the interaction, the role of water molecules, and any conformational changes that occur upon binding, thereby guiding the rational design of more potent inhibitors. nih.govrsc.org
| Quinoxaline Analog | Target Protein | Simulation Time (ns) | Key Findings |
| Substituted Quinoxaline | Aldose Reductase 2 (ALR2) | 100 | Stable binding in the active site, key interactions with TYR 48, HIE 110. nih.gov |
| Piperazinyl Quinoxaline | c-Kit Tyrosine Kinase | 50 | Ligand remains stable in the catalytic cavity with high binding scores. rsc.orgresearchgate.net |
| Quinoxaline Sulfonohydrazide | sPLA2 | 100 | Sulfonohydrazide moiety identified as crucial for strong interactions. nih.gov |
| Note: This table summarizes findings from published MD simulation studies on various quinoxaline derivatives and their biological targets. |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov
The primary goal of QSAR studies is to develop predictive models that can estimate the biological activity of novel, unsynthesized compounds. nih.gov This helps prioritize the synthesis of the most promising candidates, saving time and resources. For quinoxaline derivatives, QSAR models have been developed to predict activities such as anticancer, antimicrobial, and enzyme inhibition. nih.govtandfonline.com
A typical QSAR study involves the following steps:
Data Set: A series of quinoxaline analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.
Molecular Descriptors: Various numerical descriptors representing the physicochemical properties of the molecules are calculated. These can include constitutional, topological, geometric (3D), and electronic descriptors.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques, are used to build an equation that links the descriptors to the biological activity.
Model Validation: The predictive power of the model is rigorously assessed using statistical metrics. Key parameters include the coefficient of determination (R²) for the training set and the cross-validated correlation coefficient (Q²) which indicates the model's internal predictivity. The model's external predictive ability is often tested on a separate set of compounds not used in model generation. nih.govnih.gov
For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can generate contour maps that visualize regions where steric bulk or electrostatic charge would favorably or unfavorably impact biological activity, providing direct insights for structural modification. nih.gov
| Model Type | Biological Activity | Key Statistical Parameters |
| 3D-QSAR / CoMFA | STK10 Inhibition | Q² = 0.625, R² = 0.913 |
| Atom-based 3D-QSAR | ALR2 Inhibition | High R², Q², and Pearson's R values reported. nih.gov |
| Note: This table shows examples of statistical validation parameters from QSAR studies on quinoline (B57606) and quinoxaline derivatives, demonstrating the predictive power of the developed models. nih.gov |
Identification of Key Structural Features Influencing Activity
The biological activity of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the core ring structure. Structure-activity relationship (SAR) studies reveal that specific functional groups are critical for potency and selectivity. For analogs of this compound, the methoxy group at the C6 position is a key determinant of activity. Research indicates that electron-releasing groups, such as a methoxy group (-OCH3), at this position are often essential for significant biological effects. Conversely, replacing an electron-releasing group like -OCH3 with an electron-withdrawing group, such as chlorine (Cl), has been shown to decrease the activity in certain quinoxaline series.
| Feature | Influence on Activity | Source |
| Electron-releasing group (-OCH3) at C6 | Essential for activity in many analogs | |
| Electron-withdrawing group (e.g., -Cl) at C6 | Tends to decrease activity compared to -OCH3 | |
| Hydroxyl methyl group at C4 (in quinoline analogs) | Identified as key for P-gp efflux inhibition | |
| Substituents at C2 | Modulates interaction with biological targets |
Molecular Docking Simulations
Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively applied in medicinal chemistry to understand and predict the interaction between ligands, such as this compound analogs, and their biological targets.
Molecular docking simulations have been instrumental in elucidating how quinoxaline derivatives bind to the active sites of various biological targets, particularly protein kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial in angiogenesis and cancer progression. These studies reveal that quinoxaline compounds can establish strong binding affinities within the ATP-binding pocket of VEGFR-2.
The interactions are often characterized by a network of hydrogen bonds with key amino acid residues. For example, docking studies have shown that quinoxaline derivatives form hydrogen bonds with crucial residues such as ASP1044 and GLU883 in the VEGFR-2 active site. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the stability of the ligand-receptor complex. Lower binding energy values typically indicate a more stable interaction. Studies on various quinoxaline derivatives have reported significant binding affinities, demonstrating their potential as effective inhibitors.
| Target Protein | Ligand Type | Key Interacting Residues | Reported Binding Affinity Range | Source |
| VEGFR-2 | Quinoxaline Derivatives | ASP1044, GLU883 | -11.93 to -17.11 kcal/mol | |
| α-glucosidase | Diphenylquinoxaline hybrids | Not specified | -2.207 to -5.802 kcal/mol | |
| Methionine Synthase | Substituted quinoxalines | Not specified | up to -152.62 kJ/mol |
Rational drug design is a knowledge-based approach to discovering and developing new medications, relying heavily on the three-dimensional structure of the biological target. Molecular docking simulations are a cornerstone of this process, providing insights that guide the modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties—a process known as lead optimization.
By visualizing the binding mode of a compound like this compound within a target's active site, medicinal chemists can make informed decisions about structural modifications. For instance, if a particular region of the binding pocket is hydrophobic, adding a lipophilic moiety to the ligand could enhance binding affinity. Similarly, identifying an unmet hydrogen bond opportunity can prompt the introduction of a hydrogen bond donor or acceptor group to the compound's structure. This iterative cycle of design, synthesis, and testing, guided by computational predictions, accelerates the development of potent and selective drug candidates from a promising lead scaffold. The ultimate goal is to refine the molecule's structure-activity relationship to produce a viable drug candidate that meets predefined safety and efficacy criteria.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) are critical in governing the structure, stability, and function of biological macromolecules and their complexes with ligands. NCI analysis is a computational method that allows for the identification and visualization of these weak interactions in three-dimensional space. The method is based on the electron density and its derivatives, particularly the reduced density gradient (RDG).
The NCI approach reveals a rich picture of van der Waals interactions, hydrogen bonds, and steric repulsion by plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This generates isosurfaces that can be color-coded to distinguish between different types of interactions:
Strong attractive interactions (e.g., hydrogen bonds) are typically represented by blue surfaces.
Weak van der Waals interactions are shown in green.
Strong repulsive interactions (e.g., steric clashes) appear as red surfaces.
For a molecule like this compound, NCI analysis can be applied to understand its intramolecular interactions, which dictate its conformational preferences. More importantly, when studying its complex with a biological target, NCI analysis complements molecular docking by providing a detailed map of the non-covalent forces that stabilize the binding, offering deeper insight into the nature of the ligand-receptor recognition process. This detailed understanding of the forces driving molecular recognition is invaluable for the rational design of improved ligands.
Structure Activity Relationship Sar Studies of 6 Methoxy 2 Methylquinoxaline and Its Derivatives
Impact of Methoxy (B1213986) Substitution on Biological Activity
The methoxy group (-OCH3), an electron-donating substituent, plays a significant role in modulating the biological profile of quinoxaline (B1680401) derivatives. Its position on the quinoxaline ring and its electronic effects are critical determinants of activity.
The location of the methoxy group on the quinoxaline nucleus can significantly influence the biological activity of the compound. For instance, studies on various quinoxaline derivatives have shown that the position of the methoxy group can affect their antimicrobial and anticancer activities. While specific SAR data for 6-methoxy-2-methylquinoxaline is part of a broader understanding of substituted quinoxalines, research on related compounds indicates that substitution at the 6 and 7 positions is common and influential. For example, in a series of quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives, a methoxy group at the 7-position was found to reduce the minimum inhibitory concentration (MIC) and IC50 values, indicating enhanced antibacterial activity. mdpi.com
As an electron-donating group, the methoxy substituent increases the electron density of the quinoxaline ring, which can affect the molecule's interaction with biological targets. mdpi.com This electronic influence can modulate the reactivity of the compound and its metabolic stability. In some series of quinoxaline derivatives, electron-donating groups like methoxy have been shown to contribute positively to their antibacterial activity. mdpi.com Conversely, in other contexts, electron-withdrawing groups have been found to be more favorable. mdpi.com For instance, the presence of electron-releasing groups like -OCH3 at various positions on the quinoxaline ring has been reported as essential for anticancer activity in certain series of compounds. mdpi.com
Role of Methyl Group at C-2 in Biological Activity
The methyl group at the C-2 position is a common feature in many biologically active quinoxaline derivatives and its presence is often crucial for activity. Research has indicated that a methyl group at this position can enhance the antimicrobial properties of quinoxaline 1,4-di-N-oxides. mdpi.com The lipophilicity and steric bulk of the methyl group can influence how the molecule binds to its target site. In some studies, the presence of a methyl group at the 2-position of the quinoxaline ring has been shown to enhance antimicrobial activity. mdpi.com
Effects of Other Substituents on the Quinoxaline Ring (e.g., Halogen, Trifluoromethyl, Carboxylate, Aryl)
A wide array of substituents have been introduced onto the quinoxaline ring to explore their impact on biological activity.
Halogens and Trifluoromethyl Groups: Electron-withdrawing groups such as halogens (e.g., chlorine) and the trifluoromethyl (-CF3) group often enhance the biological activity of quinoxaline derivatives. mdpi.commdpi.com For instance, chlorine atoms at the 6- or 7-position of quinoxaline 1,4-di-N-oxide derivatives have been associated with potent activity, whereas electron-donating groups like methyl at these positions can reduce activity. mdpi.com The trifluoromethyl group, in particular, has been shown to increase the activity of certain quinoxaline-1,4-di-N-oxide esters. mdpi.com
Carboxylate and Aryl Groups: The introduction of carboxylate or aryl groups can also significantly modulate the biological profile. For example, the replacement of a toxic carbonitrile group with a carboxylate group has been a successful strategy to improve the therapeutic index of some quinoxaline derivatives. nih.gov Aryl substituents, depending on their own substitution pattern, can either enhance or decrease activity.
The following table summarizes the general trends observed for various substituents on the quinoxaline ring:
| Substituent | General Effect on Biological Activity | References |
| Methoxy (-OCH3) | Can enhance activity, but is position-dependent. mdpi.commdpi.com | mdpi.commdpi.com |
| Methyl (-CH3) | Often enhances antimicrobial activity, particularly at C-2 and C-3. mdpi.com | mdpi.com |
| Halogens (e.g., -Cl) | Generally increases activity, especially at C-6 and C-7. mdpi.commdpi.com | mdpi.commdpi.com |
| Trifluoromethyl (-CF3) | Typically enhances activity due to its strong electron-withdrawing nature. mdpi.comnih.gov | mdpi.comnih.gov |
| Carboxylate (-COOH) | Can improve the safety profile while maintaining activity. nih.gov | nih.gov |
Significance of N-Oxidation in Modulating Bioactivity (e.g., Quinoxaline 1,4-di-N-oxides)
The oxidation of the nitrogen atoms in the pyrazine (B50134) ring to form quinoxaline 1,4-di-N-oxides is a critical modification that often leads to a significant enhancement and diversification of biological activities. nih.govfrontiersin.org These N-oxide derivatives have demonstrated a broad spectrum of properties, including antibacterial, antitumoral, and antitrypanosomal activities. nih.gov The 1,4-di-N-oxide groups are considered important for increasing antimycobacterial activity. nih.gov The enhanced activity is believed to be related to the bioreduction of the N-oxide groups under hypoxic conditions, leading to the formation of radical species that can damage DNA. researchgate.net The loss of these N-oxide groups generally results in a decrease or complete loss of antibacterial activity. mdpi.com
Influence of Side Chains and Fused Ring Systems on SAR
The attachment of various side chains or the fusion of additional ring systems to the quinoxaline core provides further avenues for modulating biological activity.
Side Chains: The nature of the side chain at different positions of the quinoxaline ring is a key determinant of activity. For example, in some series of compounds, the side chain at the C-2 position has been shown to be a critical factor for antibacterial activity. nih.gov Modifications to side chains, such as the introduction of different functional groups, can fine-tune the potency and selectivity of the compounds.
Biological and Pharmacological Investigations of 6 Methoxy 2 Methylquinoxaline and Its Relevant Derivatives
Antimicrobial Activity
Quinoxaline (B1680401) derivatives have been extensively studied for their potential as antimicrobial agents, demonstrating efficacy against a broad spectrum of bacteria and fungi. The introduction of substituents such as methoxy (B1213986) and methyl groups can significantly modulate this activity.
Antibacterial Efficacy
Derivatives of 6-Methoxy-2-methylquinoxaline have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as significant potential against Mycobacterium tuberculosis.
Research into quinoxaline-based compounds has demonstrated their potent bactericidal effects. For instance, a series of C-2 amine-substituted quinoxaline analogues displayed good to moderate activity against various bacterial strains. While not specifically this compound, these derivatives share the core quinoxaline structure and provide insights into its potential. One study identified a potent broad-spectrum antibacterial agent, compound 5p , which demonstrated strong inhibitory effects against a range of bacteria with low cytotoxicity. nih.govresearchgate.net This compound was effective in dispersing established bacterial biofilms and showed a slower development of bacterial resistance compared to norfloxacin. researchgate.net
The antibacterial activity of various quinoxaline derivatives is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium.
Table 1: Antibacterial Efficacy of Selected Quinoxaline Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5m-5p | S. aureus | 4–16 | nih.gov |
| B. subtilis | 8–32 | nih.gov | |
| MRSA | 8–32 | nih.gov | |
| E. coli | 4–32 | nih.gov | |
| 5p | S. aureus | 4 | nih.gov |
| B. subtilis | 8 | nih.gov | |
| Quinoxaline-derived chalcones | M. tuberculosis | 3.13 - 12.5 | nih.gov |
| Quinoxaline 1,4-di-N-oxide derivatives | M. tuberculosis | 0.39 - 6.25 | nih.gov |
Studies on quinoxaline-1,4-di-N-oxide derivatives have shown their potent activity against Mycobacterium tuberculosis, with some derivatives achieving 99 to 100% inhibition. researchgate.net Furthermore, quinoxalinyl chalcones have demonstrated activity equivalent to standard drugs like pyrazinamide and ciprofloxacin against M. tuberculosis, with MIC values as low as 3.12 µg/mL. nih.gov The presence of a hydroxyl group on the phenyl ring of the chalcone moiety was found to enhance this antimycobacterial activity. nih.gov
Antifungal Efficacy
In addition to their antibacterial properties, quinoxaline derivatives have been investigated for their effectiveness against various fungal pathogens.
A study on new quinoxaline derivatives incorporating aromatic aldehyde and amine moieties revealed that some of these compounds exhibited moderate activity against Aspergillus niger and Candida albicans. nih.gov For example, compounds 4 , 6 , and 7a from this study showed moderate efficacy against both fungal strains. nih.gov Another study focusing on (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives found that compound 6p was a highly promising antifungal agent against Rhizoctonia solani, with an EC50 of 0.16 μg·mL−1, which is more potent than the commercial fungicide carbendazim (EC50: 1.42 μg·mL−1). nih.govresearchgate.net
Table 2: Antifungal Efficacy of Selected Quinoxaline Derivatives
| Compound | Organism | EC50 (µg/mL) | Reference |
|---|---|---|---|
| 6p | Rhizoctonia solani | 0.16 | nih.govresearchgate.net |
| Carbendazim (Control) | Rhizoctonia solani | 1.42 | nih.govresearchgate.net |
| 5j | Rhizoctonia solani | 8.54 | nih.govrsc.org |
| 5t | Rhizoctonia solani | 12.01 | nih.govrsc.org |
| Azoxystrobin (Control) | Rhizoctonia solani | 26.17 | nih.govrsc.org |
Mechanisms of Action
The antimicrobial effects of quinoxaline derivatives are attributed to several mechanisms of action at the cellular level. One of the primary mechanisms involves the disruption of the bacterial cell membrane's structural integrity. This leads to the leakage of essential intracellular components, ultimately resulting in bacterial cell death. researchgate.net This mechanism has been elucidated for potent quinoxaline derivatives like compound 5p . researchgate.net
Furthermore, quinoxaline 1,4-di-N-oxide derivatives are proposed to act through the degradation and inhibition of DNA synthesis. researchgate.net These compounds can generate free radicals, leading to oxidative stress within the bacterial cell, which contributes to their bactericidal effect. researchgate.net The interaction with cellular thiols and inhibition of crucial enzymes are other proposed mechanisms contributing to their antimicrobial activity.
Anticancer and Antitumor Activities
The quinoxaline scaffold is also a prominent feature in the design of novel anticancer agents. The structural versatility of quinoxalines allows for modifications that can lead to potent cytotoxic effects against various cancer cell lines and the ability to target specific tumor microenvironments, such as hypoxia.
Cytotoxic Effects Against Various Cancer Cell Lines
Numerous studies have demonstrated the cytotoxic potential of quinoxaline derivatives against a range of human cancer cell lines.
For instance, two series of new 3-methylquinoxaline derivatives were designed and evaluated for their in vitro cytotoxic activities against MCF-7 (breast), HepG2 (liver), and HCT-116 (colon) cancer cell lines. ekb.eg Several of these compounds exhibited potent inhibitory activity. ekb.eg Another study on 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol derivatives also showed promising cytotoxic activities against HepG-2 and MCF-7 cell lines, with some compounds exhibiting IC50 values in the low micromolar range. semanticscholar.org For example, compound 11e from this study showed IC50 values of 2.7 µM against MCF-7 and 2.1 µM against HepG2. semanticscholar.org
Table 3: Cytotoxic Effects of Selected Quinoxaline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 11e | MCF-7 | 2.7 | semanticscholar.org |
| HepG2 | 2.1 | semanticscholar.org | |
| 11g | MCF-7 | 3.1 | semanticscholar.org |
| HepG2 | 2.5 | semanticscholar.org | |
| 12e | MCF-7 | 4.2 | semanticscholar.org |
| HepG2 | 3.8 | semanticscholar.org | |
| 12g | MCF-7 | 5.6 | semanticscholar.org |
| HepG2 | 4.9 | semanticscholar.org | |
| 12k | MCF-7 | 9.8 | semanticscholar.org |
| HepG2 | 7.5 | semanticscholar.org | |
| Sorafenib (Control) | MCF-7 | 3.4 | semanticscholar.org |
| HepG2 | 2.2 | semanticscholar.org | |
| Compound 1 (3-methylquinoxaline derivative) | MCF-7 | 0.00395 | ekb.eg |
| HepG2 | 0.00308 | ekb.eg | |
| HCT-116 | 0.00338 | ekb.eg | |
| Compound 27a (3-methylquinoxaline derivative) | MCF-7 | 7.7 | semanticscholar.org |
| HepG2 | 4.5 | semanticscholar.org | |
| Sorafenib (Control) | MCF-7 | 3.51 | semanticscholar.org |
| HepG2 | 2.17 | semanticscholar.org | |
| 6,7-dimethoxyquinazoline derivative (7c) | HCT116p53(+/+) | 0.7 | researchgate.net |
| HCT116p53(-/-) | 1.7 | researchgate.net |
The mechanism behind the anticancer activity of many quinoxaline derivatives is often linked to the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. ekb.egsemanticscholar.orgsemanticscholar.org
Targeting Hypoxic Solid Tumors
Solid tumors often contain regions of low oxygen concentration, known as hypoxia. These hypoxic environments are associated with resistance to conventional cancer therapies like radiation and chemotherapy. Hypoxia-activated prodrugs (HAPs) are a class of compounds that are selectively activated to their cytotoxic form under hypoxic conditions, thus specifically targeting these resistant tumor cells.
Quinoxaline 1,4-dioxides are a well-known class of HAPs. Their bioreductive activation under hypoxic conditions leads to the formation of radical species that can cause DNA damage and cell death. While specific studies on this compound in this context are limited, the broader class of quinoxaline N-oxides serves as a promising framework for the development of agents targeting hypoxic tumors. The development of such hypoxia-activated cytotoxins is a key strategy to overcome the limitations of current cancer treatments. imrpress.com
Antiviral Activities (e.g., against SARS-CoV-2, HIV, Herpes)
The emergence of new and resilient viral pathogens necessitates the continuous search for novel antiviral agents. Quinoxaline derivatives have been identified as a promising class of compounds with a wide range of antiviral activities. nih.gov
Against SARS-CoV-2: The COVID-19 pandemic spurred intensive research into new therapeutic options. In this context, a novel quinoxaline compound, N-(4-methoxyphenyl)-2-(3-methyl-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetamide (NMPOQAa), was synthesized and evaluated for its potential anti-COVID-19 activity. nih.gov While detailed experimental data on its efficacy are still emerging, this highlights the ongoing interest in quinoxaline derivatives as potential inhibitors of SARS-CoV-2. nih.gov
Against HIV: The human immunodeficiency virus (HIV) remains a major global health issue. Quinoxaline derivatives have been investigated as potential anti-HIV agents, primarily targeting the reverse transcriptase enzyme, which is crucial for viral replication. nih.govnih.govconicet.gov.arresearchgate.net Design, synthesis, and anti-HIV activity studies of novel quinoxaline derivatives have been performed, with some compounds showing promising results that warrant further exploration for the development of new anti-HIV agents. nih.gov
Against Herpesviruses: Herpes simplex viruses (HSV-1 and HSV-2), human cytomegalovirus (HCMV), and Epstein-Barr virus (EBV) are common human pathogens. nih.gov Research has shown that certain quinoxaline derivatives exhibit antiviral activity against these viruses. For instance, the compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline has demonstrated potent antiviral activity against HSV-1, varicella-zoster virus (VZV), and cytomegalovirus (CMV). nih.gov The mechanism of action for some of these derivatives is believed to involve intercalation into the viral DNA, thereby disrupting viral replication. nih.gov
Antiparasitic Activities
Parasitic diseases, such as malaria, trypanosomiasis, and leishmaniasis, affect millions of people worldwide. The quinoxaline scaffold has been explored for the development of new antiparasitic drugs.
Antimalarial Efficacy
Malaria, caused by Plasmodium parasites, is a life-threatening disease. The quinoline (B57606) ring system is a well-established pharmacophore in antimalarial drugs like chloroquine. Relatedly, quinoxaline derivatives have also been investigated for their antimalarial potential.
Studies on 6-chloro-7-methoxy-4(1H)-quinolones have demonstrated their efficacy against multiple stages of Plasmodium infection. researchgate.net Furthermore, a series of styrylquinoline analogues with a C6-methoxy substituent have been evaluated for their in vitro activity against the Dd2 strain of P. falciparum. nih.gov For instance, in the C6-methoxy series, a compound with a 4-nitro substituent on the benzene (B151609) ring (Compound 9) showed an EC50 value of 28.6 ± 1.6 nM. nih.gov Another study on quinoxaline-based compounds identified a lead compound with potent activity against both the 3D7 (IC50 = 22 nM) and the multi-drug resistant Dd2 (IC50 = 32 nM) strains of P. falciparum. nih.gov
Table 1: Antimalarial Activity of Selected Quinoxaline and Quinoline Derivatives
| Compound | Parasite Strain | Activity (IC50/EC50) | Reference |
|---|---|---|---|
| Quinoxaline Derivative 22 | P. falciparum 3D7 | 22 nM | nih.gov |
| Quinoxaline Derivative 22 | P. falciparum Dd2 | 32 nM | nih.gov |
| C6-methoxy-styrylquinoline 9 | P. falciparum Dd2 | 28.6 ± 1.6 nM | nih.gov |
Antitrypanosomal and Antileishmanial Activities
Trypanosomiasis and leishmaniasis are neglected tropical diseases caused by protozoan parasites of the genera Trypanosoma and Leishmania, respectively. The search for new, effective, and less toxic treatments is a priority.
Several studies have highlighted the potential of quinoxaline derivatives as antitrypanosomal and antileishmanial agents. nih.gov A study investigating 2,3-disubstituted quinoxalines found that 2-chloro-3-methylsulfoxylsulfonyl and 2-chloro-3-methylsulfinyl quinoxalines were the most potent derivatives against Leishmania donovani, Trypanosoma brucei, and Trypanosoma cruzi. nih.gov Some of these derivatives were even more active than the reference drugs. nih.gov
Quinoxaline di-N-oxides containing an amino acid side chain have also been synthesized and screened for their antileishmanial activity. mdpi.com Several of these compounds exhibited activity comparable to the positive control miltefosine against promastigotes of Leishmania amazonensis and Leishmania donovani. mdpi.com Notably, some compounds were found to be more potent and less toxic than miltefosine in intracellular amastigote assays against L. amazonensis. mdpi.com For instance, compound 4d, a methoxy derivative, showed an IC50 of 9.8 µM against L. amazonensis amastigotes with a selectivity index of 54. mdpi.com
Table 2: Antileishmanial Activity of Selected Quinoxaline Di-N-Oxide Derivatives
| Compound | Leishmania Species | Stage | Activity (IC50) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| 4d (methoxy derivative) | L. amazonensis | Amastigote | 9.8 µM | 54 | mdpi.com |
| 4k | L. amazonensis | Amastigote | 7.2 µM | 330 | mdpi.com |
| Miltefosine (reference) | L. amazonensis | Amastigote | 136.1 µM | 2.87 | mdpi.com |
Anti-inflammatory and Analgesic Properties
Inflammation and pain are common symptoms of many diseases, and the development of new anti-inflammatory and analgesic drugs is an ongoing area of research. Quinoxaline derivatives have shown promise in this field.
Several studies have reported the synthesis and evaluation of quinoxaline derivatives for their anti-inflammatory and analgesic activities. The anti-inflammatory properties of quinoxalines are attributed to their ability to inhibit the expression of various inflammatory mediators. nih.gov
Neuropharmacological Activities (e.g., Anticonvulsant, Antidepressant, Adenosine Receptor Antagonism)
The central nervous system (CNS) is a key target for many therapeutic agents. Quinoxaline derivatives have been investigated for a range of neuropharmacological activities.
Anticonvulsant Activity: Epilepsy is a neurological disorder characterized by recurrent seizures. Several studies have focused on the synthesis and evaluation of quinoxaline derivatives as potential anticonvulsant agents. nih.govnih.govmdpi.com In one study, novel quinoxaline derivatives were synthesized and tested in a pentylenetetrazol-induced seizure model, with some compounds showing promising activities with ED50 values in the range of 23.02 to 37.50 mg/kg. nih.gov Another study on N-substituted-6-fluoro-quinazoline-4-amine derivatives identified three compounds with high anticonvulsant activities, with ED50 values of 152, 165, and 140 mg/kg in mice. mdpi.com
Table 3: Anticonvulsant Activity of Selected Quinoxaline Derivatives
| Compound | Test Model | Activity (ED50) | Reference |
|---|---|---|---|
| Quinoxaline Derivative 24 | Pentylenetetrazol-induced seizure | 37.50 mg/kg | nih.gov |
| Quinoxaline Derivative 28 | Pentylenetetrazol-induced seizure | 23.02 mg/kg | nih.gov |
| Quinoxaline Derivative 32 | Pentylenetetrazol-induced seizure | 29.16 mg/kg | nih.gov |
| Quinoxaline Derivative 33 | Pentylenetetrazol-induced seizure | 23.86 mg/kg | nih.gov |
Antidepressant Activity: Depression is a common and serious mood disorder. Some quinoxaline-2,3(1H,4H)-dione derivatives have been evaluated for their antidepressant activity. researchgate.net Additionally, a novel class of 4-amino nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxalines has been identified as potential rapid-onset antidepressants. nih.gov
Adenosine Receptor Antagonism: Adenosine receptors play a crucial role in regulating various physiological processes in the CNS. Antagonists of these receptors have therapeutic potential in a range of neurological and psychiatric disorders. Many 4-amino nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxalines have been found to bind with high affinity to adenosine A1 and A2 receptors, acting as potent antagonists. nih.gov Furthermore, novel 2-aminoquinazoline derivatives have been identified as highly effective A2A adenosine receptor antagonists, with one compound exhibiting a Ki value of 5 nM. researchgate.netnih.govnih.gov
Other Reported Biological Activities
In addition to the activities detailed above, the versatility of the quinoxaline scaffold has led to the investigation of its derivatives for a variety of other biological effects.
Anticancer Activity: Quinoxaline derivatives are recognized as a novel class of chemotherapeutic agents with activity against different tumors. nih.govmdpi.comekb.eg Their anticancer effects are often attributed to the inhibition of protein kinases. ekb.eg Novel quinoxaline derivatives have been synthesized and shown to act as dual inhibitors of EGFR and COX-2, exhibiting strong anticancer activity against various cancer cell lines with IC50 values in the micromolar range. For example, compounds 11 and 13 from one study showed IC50 values ranging from 0.81 µM to 2.91 µM against three different cancer cell lines.
Antibacterial and Antifungal Activities: Numerous quinoxaline derivatives have been reported to possess antibacterial and antifungal properties. mdpi.com
Antidiabetic Activity
Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds with promising antidiabetic properties. Research has focused on their potential as hypoglycemic agents, primarily through the inhibition of key enzymes involved in glucose metabolism.
A notable area of investigation is the development of quinoxaline derivatives as Dipeptidyl Peptidase-IV (DPP-4) inhibitors. researchgate.netnih.gov DPP-4 is a serine peptidase that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. nih.gov By inhibiting DPP-4, these compounds prolong the activity of incretins, leading to improved glucose control. nih.gov A series of compounds based on a 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold were synthesized and evaluated for their DPP-4 inhibitory activity. researchgate.netrsc.org Several of these compounds, including 9a, 10a, 10f, and 10g, were identified as promising and selective DPP-4 inhibitors. researchgate.netrsc.org High-throughput screening of chemical libraries has also successfully identified N-ureido-quinoxalinedione derivatives as potent leads for novel DPP-4 inhibitors. nih.gov
In addition to enzyme inhibition, certain quinoxalinone derivatives have demonstrated direct hypoglycemic effects. nih.gov A study focusing on a new series of these derivatives identified compounds 5i and 6b as having particularly strong hypoglycemic effects, comparable to the commercial antidiabetic drug Pioglitazone. nih.govnih.gov These compounds were found to lower glucose levels and alleviate insulin resistance in a concentration-dependent manner in high-glucose-induced LO2 cells. nih.gov The mechanism for this activity may involve the modulation of glucose transporters like GLUT4 and SGLT2 and the alleviation of cellular oxidative stress. nih.govnih.gov For instance, both compounds 5i and 6b were shown to increase the uptake of the fluorescent glucose analogue 2-NBDG in HK-2 cells. frontiersin.org
| Compound | Activity | Model/Target | Reference |
|---|---|---|---|
| Quinoxalinone 5i | Potent hypoglycemic activity, comparable to Pioglitazone | LO2 and HK-2 cells | nih.govfrontiersin.org |
| Quinoxalinone 6b | Potent hypoglycemic activity, comparable to Pioglitazone | LO2 and HK-2 cells | nih.govfrontiersin.org |
| Compounds 9a, 10a, 10f, 10g | Selective DPP-4 inhibition | DPP-4 Enzyme | researchgate.netrsc.org |
| N-Ureido-quinoxalinediones | Potent DPP-4 inhibition | DPP-4 Enzyme | nih.gov |
Antithrombotic Activity
The therapeutic potential of the quinoxaline scaffold extends to the area of hematology, with specific derivatives being investigated for their antithrombotic properties. Research has identified certain quinoxalinone derivatives as novel and potent antithrombotic agents. researchgate.net The mechanism underlying this activity involves the inhibition of thrombin, a critical enzyme in the blood coagulation cascade. researchgate.net By targeting thrombin, these compounds can effectively interfere with the formation of blood clots, indicating their potential for development as treatments for thrombotic disorders.
Enzyme Inhibition (e.g., Phosphodiesterases, Carbonic Anhydrases)
Derivatives of this compound are notable for their ability to inhibit a wide range of enzymes, demonstrating the versatility of the quinoxaline scaffold in drug design.
Dipeptidyl Peptidase-IV (DPP-4): As detailed in the antidiabetic section, quinoxaline derivatives are effective inhibitors of DPP-4. mdpi.com Compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide structure have shown significant selective DPP-4 suppression. researchgate.netrsc.org This inhibitory action is central to their hypoglycemic effects. researchgate.net
Phosphodiesterases (PDEs): Quinoxaline-based compounds have been developed as potent inhibitors of phosphodiesterases. A series of rationally designed indole-quinoxaline hybrids were found to target PDE4. Compound 6h from this series was the most promising, showing 79% inhibition of PDE4B at a concentration of 30 μM. Furthermore, imidazo[1,5-a]quinoxaline derivatives have been identified as highly potent and selective inhibitors of PDE10A, with compound 47 (AQ28A) exhibiting an IC50 of 2.95 nM. researchgate.net
Carbonic Anhydrases (CAs): Sulfonamide derivatives of quinoxaline 1,4-dioxides have been synthesized and evaluated as inhibitors of various carbonic anhydrase isoforms. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition is a target for treating conditions like glaucoma and certain cancers. frontiersin.org The synthesized compounds showed good inhibitory activity against CA I, CA II, CA IX, and CA XII isoforms. nih.gov Notably, compound 7g displayed potent inhibition of the tumor-associated CA IX isozyme with a Ki value of 42.2 nM, comparable to the standard inhibitor Acetazolamide (AAZ). nih.gov
Other Enzymes: The inhibitory action of quinoxaline derivatives is not limited to the enzymes above. Certain novel derivatives have been shown to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). Compounds 11 and 13 were identified as potent COX-2 inhibitors with IC50 values of 0.62 μM and 0.46 μM, respectively, while also showing high selectivity over the COX-1 isoform.
| Enzyme Target | Derivative Class | Key Compound(s) | Measured Activity |
|---|---|---|---|
| DPP-4 | Tetrahydroquinoxaline-6-sulfonamides | 9a, 10a, 10f, 10g | Potent, selective inhibition |
| PDE4B | Indole-quinoxaline hybrids | 6h | 79% inhibition at 30 μM |
| PDE10A | Imidazo[1,5-a]quinoxalines | 47 (AQ28A) | IC50 = 2.95 nM |
| Carbonic Anhydrase IX | Quinoxaline 1,4-dioxide sulfonamides | 7g | Ki = 42.2 nM |
| COX-2 | Quinoxaline-2-carbohydrazides | 11, 13 | IC50 = 0.62 µM, 0.46 µM |
Corrosion Inhibition Mechanisms
Quinoxaline derivatives have been investigated as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments like hydrochloric acid (HCl). The primary mechanism of their protective action is through adsorption onto the metal surface, forming a barrier that prevents direct contact with the corrosive medium.
The inhibition process generally involves the organic inhibitor molecules replacing water molecules on the metal surface. The effectiveness of these compounds stems from their molecular structure, which includes heteroatoms (nitrogen), aromatic rings, and potentially other functional groups that act as centers for adsorption.
Studies have shown that the adsorption of quinoxaline derivatives on the mild steel surface conforms to the Langmuir adsorption isotherm. This model implies the formation of a monolayer of the inhibitor on the metal. The nature of this adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both. Thermodynamic calculations often point towards chemisorption as a significant characteristic of their binding.
| Inhibitor Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Inhibition Mechanism |
|---|---|---|---|---|
| MeSQX | Mild Steel | 1.0 M HCl | 92% | Mixed-type, Langmuir Adsorption |
| BrSQX | Mild Steel | 1.0 M HCl | 89% | Mixed-type, Langmuir Adsorption |
| 6-methyl-2,3-diphenylquinoxaline (Q-CH3) | Mild Steel | 1 M HCl | 90.2% | Mixed-type |
| 2,3-diphenylquinoxaline (Q-H) | Mild Steel | 1 M HCl | 92.4% | Mixed-type |
Advanced Applications and Future Research Directions
Development of Fluorescent Derivatization Reagents
Quinoxaline (B1680401) derivatives are increasingly recognized for their fluorescent properties, making them valuable in the development of derivatization reagents for analytical chemistry. The introduction of specific functional groups onto the 6-Methoxy-2-methylquinoxaline core can yield highly sensitive and selective fluorescent probes. For instance, the cross-coupling of chloro-substituted quinoxalines with phenylacetylene (B144264) has been shown to produce phenylethynylquinoxaline derivatives. researchgate.net These compounds can be further modified, for example, by converting a methoxycarbonyl group into a chlorocarbonyl group, creating a reactive site for labeling primary and secondary amines. researchgate.net This strategy allows for the sensitive detection of biomolecules in complex matrices.
The reaction of o-phenylenediamine (B120857) moieties with methylglyoxal (B44143) to form methylquinoxalines is another pathway exploited in the design of fluorescent probes. nih.gov This specific and irreversible reaction can be harnessed to develop probes for detecting reactive carbonyl species like methylglyoxal in biological systems. nih.gov By incorporating the this compound structure into a larger fluorophore system, it is possible to design reagents that exhibit significant changes in their fluorescence emission upon reaction with an analyte. Future research in this area will likely focus on fine-tuning the photophysical properties of these derivatives to achieve higher quantum yields, larger Stokes shifts, and specific targeting capabilities for in vitro and in vivo imaging. nih.gov
| Reagent Type | Target Analyte | Potential Application |
| Phenylethynylquinoxaline derivatives | Amines | Chromatographic analysis of biomolecules |
| o-Phenylenediamine-based probes | Methylglyoxal | Detection of reactive carbonyl species in biological samples |
Potential in Functional Organic Materials and Sensors
The electron-deficient nature of the pyrazine (B50134) ring in the quinoxaline scaffold makes its derivatives attractive candidates for use as electron-transporting materials in organic electronics. nih.gov The performance of devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) relies on the efficient transport of charge carriers. nih.govsigmaaldrich.com By strategically modifying the this compound core, for example through the introduction of electron-withdrawing or electron-donating groups, it is possible to tune the electronic properties and optimize them for specific applications. nih.gov
For instance, the introduction of fluorine atoms or diphenylquinoxaline cores has been shown to enhance intermolecular interactions, leading to improved molecular packing and charge transport ability. nih.gov Furthermore, quinoxaline-based polymers have demonstrated impressive power conversion efficiencies in solar cells. nih.gov The methoxy (B1213986) and methyl groups on the this compound backbone can influence the solubility and film-forming properties of resulting materials, which are critical for device fabrication. chemimpex.com
In the realm of sensors, the quinoxaline structure can be incorporated into larger molecular architectures designed to detect specific ions or molecules. The quenching of fluorescence upon interaction with an analyte is a common sensing mechanism. researchgate.net Research has shown that the interaction of substituted benzofuroxans, precursors in some quinoxaline syntheses, with various ions can lead to a detectable fluorescence response. researchgate.net This suggests that derivatives of this compound could be developed into selective and sensitive chemical sensors.
Preclinical Research and In Vivo Studies
The quinoxaline scaffold is a common feature in a multitude of biologically active compounds, and its derivatives are actively being investigated in preclinical models for various diseases. While direct in vivo studies on this compound are not extensively documented, research on structurally related compounds provides strong evidence for its potential as a platform for drug development.
A notable example is the in vivo and mechanistic study of 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a complex quinoxaline derivative. This compound demonstrated significant tumor growth inhibition in mouse models at low doses without apparent toxicity. nih.gov Mechanistic studies revealed that it induced apoptosis and disrupted tumor vasculature. nih.gov Such findings highlight the potential of methoxy-substituted quinoxaline derivatives to be developed into potent therapeutic agents. The evaluation of a compound's toxicity profile in preclinical models, including in vivo, in vitro, and ex vivo assessments, is a critical step in the drug development process. sigmaaldrich.com Future research should focus on synthesizing derivatives of this compound and subjecting them to rigorous preclinical evaluation to assess their efficacy and safety in animal models of diseases like cancer.
Strategic Development of Advanced Therapeutic Agents
The quinoxaline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This has led to the strategic development of numerous quinoxaline-based compounds as advanced therapeutic agents, particularly in oncology. mdpi.com The derivatization of the this compound core can be guided by structure-activity relationship (SAR) studies to optimize potency and selectivity for specific targets. mdpi.com
One successful strategy involves the hybridization of the quinoxaline moiety with other pharmacophores. For example, the incorporation of amide, urea, thiourea (B124793), and sulphonamide moieties has led to the discovery of potent anticancer agents. mdpi.com The synthesis of quinoxaline derivatives bearing these functional groups allows for the exploration of a vast chemical space and the identification of compounds with improved biological activity. The ultimate goal is to develop drug candidates with high efficacy against cancer cell lines and specific molecular targets, such as vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. semanticscholar.org
Exploration of Novel Synthetic Pathways for Derivatization
The ability to efficiently synthesize a diverse library of derivatives is paramount for the successful development of new drugs and materials. For this compound, a variety of synthetic transformations can be envisioned to introduce chemical diversity. A common approach for the synthesis of the quinoxaline core itself is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. sapub.org
For derivatization, the methyl group at the 2-position and the aromatic ring offer multiple sites for modification. For instance, the methyl group can be functionalized, or the aromatic ring can undergo electrophilic substitution reactions. More advanced strategies involve cross-coupling reactions to attach various substituents. A review of synthetic routes for quinoxaline derivatives highlights numerous methods, including acid-catalyzed reactions for the synthesis of 4-aryl substituted pyrrolo[1,2-a]quinoxalines and the use of catalysts like pyridine (B92270) for condensation-oxidation reactions. nih.gov The exploration of green chemistry approaches and cost-effective methods for these syntheses is an ongoing area of research. mdpi.com
| Reaction Type | Reagents/Conditions | Potential Derivatives |
| Amide formation | Aromatic acid chlorides, TEA in dry DCM | Amide derivatives |
| Urea/Thiourea formation | Phenyl isocyanates/isothiocyanates in dry toluene | Urea and thiourea derivatives |
| Sulfonamide formation | Benzene (B151609) sulphonyl chlorides in dry pyridine | Sulfonamide derivatives |
| Pyrroloquinoxaline formation | 1-(2-aminophenyl)pyrroles, substituted aldehydes, acetic acid, methanol | 4-aryl substituted pyrrolo[1,2-a]quinoxalines |
Multi-Targeted Drug Design Based on Quinoxaline Scaffold
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to a shift from the "one drug, one target" paradigm to the development of multi-target drugs that can modulate several key proteins or pathways simultaneously. arxiv.orglongdom.orgdovepress.com The quinoxaline scaffold is particularly well-suited for this approach due to its versatile binding capabilities. dovepress.com
By designing quinoxaline derivatives that can interact with multiple targets, it may be possible to achieve synergistic therapeutic effects, overcome drug resistance, and reduce side effects. arxiv.org For example, in cancer therapy, a single quinoxaline-based compound could potentially inhibit multiple protein kinases that are crucial for tumor growth and survival. The development of such multi-target agents requires a deep understanding of the disease biology and the structural requirements for binding to different targets.
Integration of Computational and Experimental Approaches for Accelerated Discovery
The integration of computational and experimental methods has become an indispensable tool in modern drug discovery and materials science. nih.gov For the development of derivatives of this compound, in silico techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding affinity of designed compounds to their biological targets and to understand their mechanism of action at a molecular level. researchgate.netresearchgate.net
Computational tools can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize the most promising candidates for synthesis and experimental testing. nih.govresearchgate.net This integrated approach can significantly accelerate the discovery process by reducing the number of compounds that need to be synthesized and tested, thereby saving time and resources. The combination of computational predictions with experimental validation is a powerful strategy for the rational design of novel fluorescent probes, organic materials, and therapeutic agents based on the this compound scaffold.
| Computational Method | Application |
| Molecular Docking | Predicts binding mode and affinity to a biological target |
| Molecular Dynamics | Simulates the dynamic behavior of the ligand-target complex |
| QSAR | Relates chemical structure to biological activity |
| ADMET Prediction | Estimates pharmacokinetic and toxicity properties |
Q & A
Q. What are the common synthetic routes for preparing 6-Methoxy-2-methylquinoxaline, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted o-phenylenediamine derivatives with carbonyl compounds. For example, reacting 4-methoxy-3-methyl-o-phenylenediamine with glyoxal under acidic conditions (e.g., HCl or acetic acid) at 60–80°C facilitates quinoxaline ring formation . Key factors include:
- Catalyst selection : Protic acids (e.g., HCl) enhance cyclization efficiency but may increase side reactions compared to milder acids (e.g., acetic acid) .
- Temperature control : Elevated temperatures (≥80°C) accelerate ring closure but risk decomposition of methoxy groups .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H NMR : Methyl protons appear as a singlet at δ ~2.5 ppm, while methoxy protons resonate as a singlet at δ ~3.8 ppm. Aromatic protons show splitting patterns dependent on substituent positions .
- 13C NMR : Quinoxaline carbons appear at 140–160 ppm; the methoxy carbon is typically at δ ~55 ppm .
- IR Spectroscopy : C-O stretching of the methoxy group is observed near 1250 cm⁻¹, and aromatic C-H bends appear at 700–800 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 174.1 (C₁₀H₁₀N₂O) confirms the molecular formula .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed when introducing methoxy and methyl groups to the quinoxaline core?
- Methodological Answer : Regioselective synthesis requires strategic precursor design:
- Stepwise substitution : Start with 2,3-dichloroquinoxaline ; introduce methoxy via nucleophilic aromatic substitution (NaOH, CuI, 120°C), followed by methyl group installation via Suzuki coupling (methylboronic acid, Pd catalyst) .
- Protecting groups : Temporarily protect reactive sites (e.g., using acetyl groups) to direct substitution .
- Computational guidance : DFT calculations predict favorable sites for electrophilic attack, reducing trial-and-error synthesis .
Q. How do solvent polarity and crystallization conditions affect polymorphic outcomes of this compound?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) yield needle-like crystals suitable for XRD analysis, while ethanol/water mixtures produce prismatic forms .
- Temperature gradients : Slow cooling (0.5°C/min) from saturated solutions minimizes polymorphism. DSC analysis identifies stable crystalline phases by detecting melting endotherms .
- Seeding : Pre-seeding with characterized crystals ensures consistent crystal lattice formation .
Q. What mechanistic insights explain contradictory catalytic efficiency reports in methoxyquinoxaline syntheses?
- Methodological Answer : Discrepancies arise from catalyst interactions with intermediates:
- Lewis acid effects : ZnCl₂ stabilizes the cyclization transition state, increasing reaction rate (k₁) by 1.8× compared to FeCl₃, which promotes side reactions (k₂) .
- In situ monitoring : ReactIR spectroscopy reveals that strong acids accelerate intermediate decomposition, reducing yield. Kinetic studies (time-resolved NMR) quantify rate constants for optimization .
Q. How are trace impurities quantified in this compound, and what strategies mitigate their formation?
- Methodological Answer :
- HPLC-UV analysis : A C18 column (mobile phase: acetonitrile/0.1% TFA) resolves impurities (e.g., unreacted diamine at 2.3 min retention time). Calibration curves (R² > 0.99) quantify limits of detection (LOD < 0.1%) .
- By-product suppression : Reducing excess glyoxal (stoichiometric control) and optimizing reaction pH (4–5) minimizes dimerization by-products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
